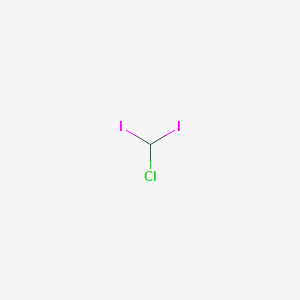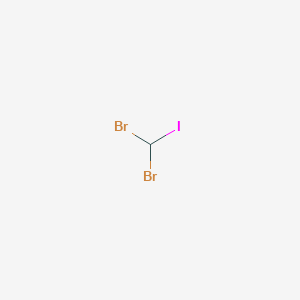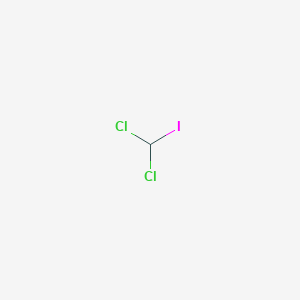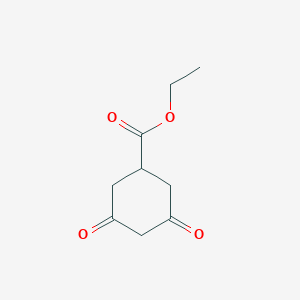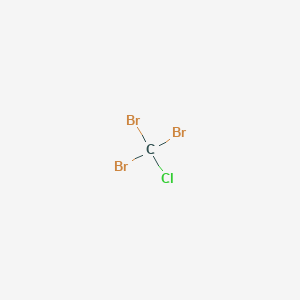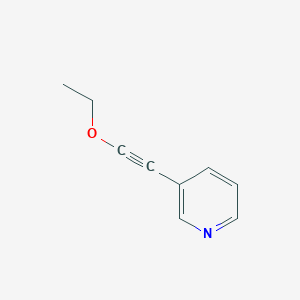
3-(Ethoxyethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxyethynyl)pyridine (EEP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EEP is a pyridine derivative with an ethoxyethynyl group attached to the nitrogen atom. This compound has been synthesized through various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of 3-(Ethoxyethynyl)pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, 3-(Ethoxyethynyl)pyridine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 3-(Ethoxyethynyl)pyridine has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins and is a target for cancer therapy.
Effets Biochimiques Et Physiologiques
3-(Ethoxyethynyl)pyridine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(Ethoxyethynyl)pyridine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. 3-(Ethoxyethynyl)pyridine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 3-(Ethoxyethynyl)pyridine has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Ethoxyethynyl)pyridine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 3-(Ethoxyethynyl)pyridine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(Ethoxyethynyl)pyridine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3-(Ethoxyethynyl)pyridine. One area of research is the development of 3-(Ethoxyethynyl)pyridine-based materials for electronic and optoelectronic applications. Another area of research is the development of 3-(Ethoxyethynyl)pyridine-based anticancer agents with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Ethoxyethynyl)pyridine and its potential applications in various fields of research.
Méthodes De Synthèse
3-(Ethoxyethynyl)pyridine can be synthesized through various methods, including the Sonogashira coupling reaction, which involves the reaction between 3-bromo pyridine and ethoxyacetylene in the presence of a palladium catalyst. Another method involves the reaction between 3-chloro pyridine and ethoxyacetylene in the presence of a base. Both methods have been reported to yield high purity 3-(Ethoxyethynyl)pyridine.
Applications De Recherche Scientifique
3-(Ethoxyethynyl)pyridine has been extensively studied for its potential applications in various fields of research. In the field of material science, 3-(Ethoxyethynyl)pyridine has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in electronic and optoelectronic applications. In the field of medicinal chemistry, 3-(Ethoxyethynyl)pyridine has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 3-(Ethoxyethynyl)pyridine has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
143278-15-3 |
|---|---|
Nom du produit |
3-(Ethoxyethynyl)pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-7-5-9-4-3-6-10-8-9/h3-4,6,8H,2H2,1H3 |
Clé InChI |
QPKVKKUAPPKUDR-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CN=CC=C1 |
SMILES canonique |
CCOC#CC1=CN=CC=C1 |
Synonymes |
Pyridine, 3-(ethoxyethynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



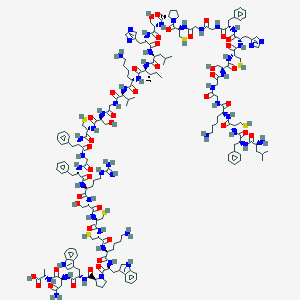
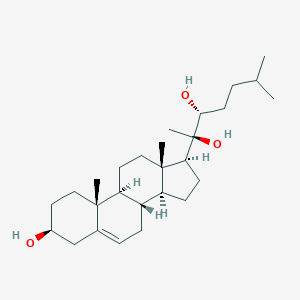
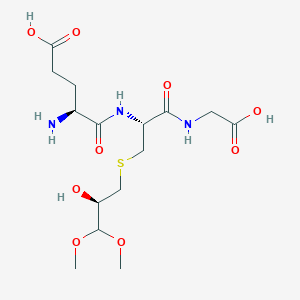
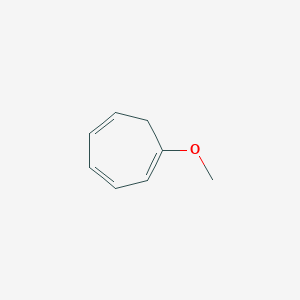
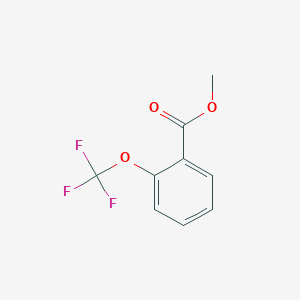
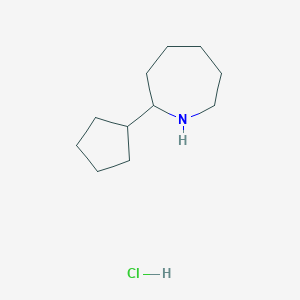
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
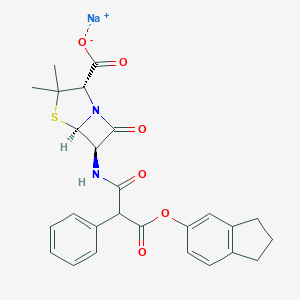
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
